molecular formula C15H14FN5O2S B6424844 2-[(4-fluorophenyl)sulfanyl]-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide CAS No. 2034533-41-8

2-[(4-fluorophenyl)sulfanyl]-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No. B6424844
CAS RN: 2034533-41-8
M. Wt: 347.4 g/mol
InChI Key: OETLKFBBCBSDRG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a sulfanyl group, a methyl-pyrazolyl group, an oxadiazolyl group, and an acetamide group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, derivatives containing 3-methyl-1H-pyrazol-5-yl were synthesized by intermediate derivatization methods (IDMs) . Another example is the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide in two steps .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The structure of similar synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .

Future Directions

While specific future directions for this compound were not found, similar compounds have shown potential in various fields. For instance, certain compounds containing 3-methyl-1H-pyrazol-5-yl have shown excellent inhibition effect on barnyard grass, suggesting potential use as herbicides .

Mechanism of Action

Mode of Action

Based on its chemical structure, it is likely that it interacts with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of F6559-3295 are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of F6559-3295’s action are currently unknown. These effects would be determined by the compound’s interaction with its targets and the subsequent biochemical reactions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of F6559-3295. Specific details about how these factors affect f6559-3295 are currently unknown .

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2S/c1-21-8-10(6-18-21)15-19-14(23-20-15)7-17-13(22)9-24-12-4-2-11(16)3-5-12/h2-6,8H,7,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETLKFBBCBSDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)thio)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

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